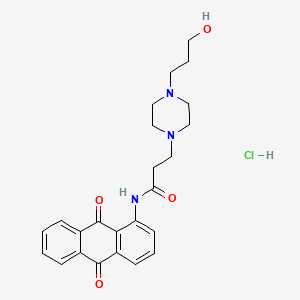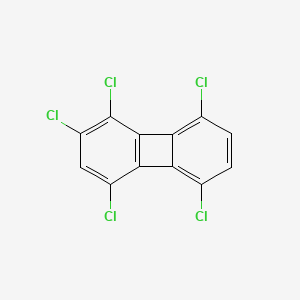
1,2,4,5,8-Pentachlorobiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,8-Pentachlorobiphenylene is a chlorinated biphenyl compound characterized by the presence of five chlorine atoms attached to the biphenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,8-Pentachlorobiphenylene typically involves the chlorination of biphenylene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the biphenylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The chlorination reaction is monitored to ensure the selective substitution of chlorine atoms at the desired positions on the biphenylene ring.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,8-Pentachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Oxidation: Formation of chlorinated biphenyl quinones.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5,8-Pentachlorobiphenylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated biphenyls on human health.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,8-Pentachlorobiphenylene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,4’,5-Pentachlorobiphenyl: Another chlorinated biphenyl with similar structural features but different chlorine substitution patterns.
1,2,3,4,5-Pentachlorobenzene: A chlorinated benzene compound with five chlorine atoms attached to a benzene ring.
Uniqueness
1,2,4,5,8-Pentachlorobiphenylene is unique due to its specific chlorine substitution pattern on the biphenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other chlorinated biphenyls may not be suitable.
Propiedades
Número CAS |
109719-88-2 |
|---|---|
Fórmula molecular |
C12H3Cl5 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,2,4,5,8-pentachlorobiphenylene |
InChI |
InChI=1S/C12H3Cl5/c13-4-1-2-5(14)9-8(4)10-6(15)3-7(16)12(17)11(9)10/h1-3H |
Clave InChI |
JSWQSSWTOFDQCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C3=C2C(=C(C=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




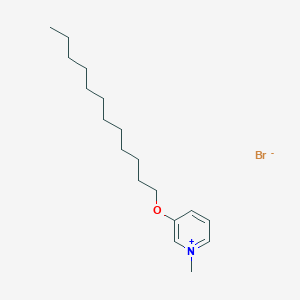
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
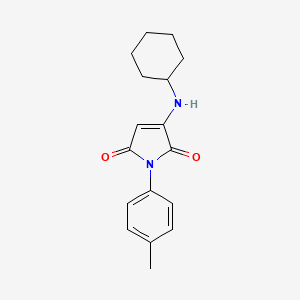
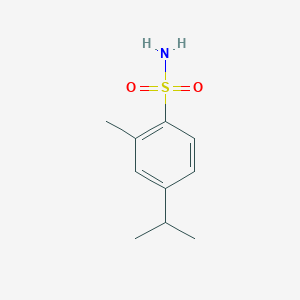

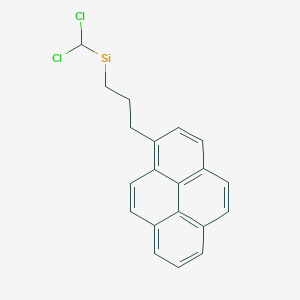
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
